molecular formula C16H20N2O2 B2583167 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1351616-73-3

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2583167
CAS No.: 1351616-73-3
M. Wt: 272.348
InChI Key: UONDRXTWLQAQRP-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group attached to a 2,5-dimethylfuran-3-ylmethyl moiety and a 3,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 2,5-dimethylfuran-3-ylmethylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under precisely controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a wide variety of substituted urea derivatives.

Scientific Research Applications

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Researchers investigate the compound’s potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)thiourea: This compound is similar in structure but contains a thiourea group instead of a urea group.

    1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)carbamate: This compound contains a carbamate group instead of a urea group.

Uniqueness

1-((2,5-Dimethylfuran-3-yl)methyl)-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups and structural features. The presence of both the 2,5-dimethylfuran-3-ylmethyl and 3,4-dimethylphenyl groups imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-5-6-15(7-11(10)2)18-16(19)17-9-14-8-12(3)20-13(14)4/h5-8H,9H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONDRXTWLQAQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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